N-Methoxy-N-methylbutanamide
Overview
Description
N-Methoxy-N-methylbutanamide is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as N-Methoxy-N-methylbutyramide and Butanamide, N-methoxy-N-methyl .
Synthesis Analysis
N-Methoxy-N-methylamides can be prepared by the acylation of acid halides, acyl cyanides, esters, lactones, activated amides, and mesyl carboxylates with N,O-dimethylhydroxylamine hydrochloride . A one-pot method for the synthesis of N-Methoxy-N-methylamides from carboxylic acids has also been reported .Molecular Structure Analysis
The molecular weight of N-Methoxy-N-methylbutanamide is 131.17 g/mol . The InChI code for this compound is 1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3 .Chemical Reactions Analysis
N-Methoxy-N-methylamides have been used in various chemical transformations. For instance, they have been employed in the synthesis of Weinreb and MAP amides from aromatic, aliphatic carboxylic acids, and amino acids .Physical And Chemical Properties Analysis
N-Methoxy-N-methylbutanamide is predicted to have a boiling point of 144.1±23.0 °C and a density of 0.948±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Radiosynthesis and PET Studies : A derivative of N-Methoxy-N-methylbutanamide, specifically (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, has been identified as a potent matrix metalloproteinase inhibitor. It has applications in PET (Positron Emission Tomography) imaging, providing insights into molecular processes in living organisms (Wagner et al., 2009).
Kinetics and Reaction Products : 3-Methoxy-3-methyl-1-butanol, related to N-Methoxy-N-methylbutanamide, has been studied for its reaction kinetics with OH radicals. This research is crucial in understanding its environmental impact, particularly in its use as a solvent in various industries (Aschmann et al., 2011).
Anticonvulsant and Pain-Attenuating Properties : Compounds derived from N-Methoxy-N-methylbutanamide, such as (R)-N'-benzyl 2-amino-3-methylbutanamide, have been studied for their anticonvulsant activities. These studies are significant in the development of new treatments for seizure disorders and pain management (King et al., 2011).
Cancer Treatment and Pharmacokinetics : TZT-1027, a derivative of N-Methoxy-N-methylbutanamide, is being investigated for its use in high-dose chemotherapy. This research focuses on its clinical impact and pharmacokinetic properties, providing valuable information for cancer treatment (de Jonge et al., 2005).
Cancer Biomarkers and PET Imaging : Studies involving carbon-11 labeled matrix metalloproteinase inhibitors derived from N-Methoxy-N-methylbutanamide have been conducted to evaluate their potential as PET cancer biomarkers. This research is vital for the early detection and treatment of cancer (Zheng et al., 2004).
Antifungal Activity : The compound N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a derivative of N-Methoxy-N-methylbutanamide, has been synthesized and studied for its antifungal activity. Such studies are important for developing new antifungal agents (Si, 2009).
Pharmacokinetic Study in Advanced Solid Tumors : Another study of TZT-1027 explores its pharmacokinetics and dose-limiting toxicities in treating advanced solid tumors, contributing to the understanding of its therapeutic potential and safety profile (de Jonge et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methoxy-N-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDGDMDYRDYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547182 | |
Record name | N-Methoxy-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methylbutanamide | |
CAS RN |
109480-78-6 | |
Record name | N-Methoxy-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structural characteristics of N-Methoxy-N-methylbutanamide based on the research?
A1: The research focuses on a derivative of N-Methoxy-N-methylbutanamide, specifically 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. The study reveals that this derivative adopts an antiperiplanar conformation in its solid state. [] This conformation is different from the synclinal conformation observed in the chelated intermediate formed during nucleophilic attack. [] While this information doesn't directly describe N-Methoxy-N-methylbutanamide, it provides insight into the conformational behavior of a closely related compound. Further research would be needed to determine the specific structural characteristics of N-Methoxy-N-methylbutanamide itself.
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